Benzyl N-methyl-N-(2-oxopropyl)carbamate
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Overview
Description
Benzyl N-methyl-N-(2-oxopropyl)carbamate is an organic compound belonging to the class of benzyloxycarbonyls. It is characterized by a carbonyl group substituted with a benzyloxyl group. The molecular formula of this compound is C11H13NO3, and it has a molecular weight of 207.2258 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-methyl-N-(2-oxopropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with N-methyl-N-(2-oxopropyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-methyl-N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Production of N-methyl-N-(2-oxopropyl)amine.
Substitution: Generation of various substituted carbamates.
Scientific Research Applications
Benzyl N-methyl-N-(2-oxopropyl)carbamate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl N-methyl-N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modify proteins through carbamoylation, altering their function and stability .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the N-methyl and oxopropyl groups.
Phenylmethyl N-(2-oxopropyl)carbamate: Similar but without the N-methyl group.
Uniqueness
Benzyl N-methyl-N-(2-oxopropyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N-methyl and oxopropyl groups enhances its versatility in various applications .
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-methyl-N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)8-13(2)12(15)16-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
WZLAFGMZQJASBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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